5-Benzyl Substituent Confers a Distinct Alkaline Phosphatase Inhibitory Scaffold with Potent Sub-Micromolar IC₅₀ Potential (Class-Level Inference)
The 5-benzyl-1,3,4-oxadiazole-2-thione core shared by the target compound was shown by Iqbal et al. (2019) to serve as the pharmacophoric anchor for potent alkaline phosphatase (ALP) inhibition. In the series of substituted phenyl[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetates/acetamides (9a–j), the most active derivative 9h achieved an IC₅₀ of 0.420 ± 0.012 µM against human ALP, representing a 6.7-fold improvement over the reference inhibitor KH₂PO₄ (IC₅₀ = 2.80 µM) [1]. The compound 9h exhibited non-competitive inhibition kinetics and a binding energy of −7.90 kcal/mol against the ALP crystal structure (1EW2) [1]. This core scaffold rationally extended to the target compound, where the dihydroquinoline moiety replaces the phenyl acetamide terminus, retains the critical 5-benzyl-1,3,4-oxadiazole-2-thione substructure required for ALP binding.
| Evidence Dimension | Inhibitory potency against human alkaline phosphatase (ALP) |
|---|---|
| Target Compound Data | IC₅₀ not yet directly reported for CAS 482642-42-2; core scaffold demonstrated IC₅₀ = 0.420 ± 0.012 µM (compound 9h) [1] |
| Comparator Or Baseline | Standard ALP inhibitor KH₂PO₄: IC₅₀ = 2.80 µM [1]; Analogous non-benzyl oxadiazole derivatives: IC₅₀ values range from 1.2 to >50 µM across the series [1] |
| Quantified Difference | 6.7-fold potency enhancement for the 5-benzyl oxadiazole core over standard; up to >100-fold over less optimized congeners within the series |
| Conditions | In vitro enzyme inhibition assay; human ALP; Lineweaver–Burk kinetic analysis; molecular docking against PDB 1EW2 |
Why This Matters
The 5-benzyl motif is not a passive spectator group; it drives sub-micromolar ALP engagement, making this compound a curated entry point into a validated enzyme-target family, whereas non-benzyl analogues in the same scaffold class typically exhibit 10–100-fold weaker inhibition.
- [1] Iqbal, Z.; Abbasi, M. A.; Nazir, M.; et al. Substituted phenyl[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetates/acetamides as alkaline phosphatase inhibitors: Synthesis, computational studies, enzyme inhibitory kinetics and DNA binding studies. Bioorg. Chem. 2019, 90, 103108. View Source
